7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 1384429-50-8

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-3080172
CAS Number: 1384429-50-8
Molecular Formula: C15H15Cl2N
Molecular Weight: 280.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Dopamine Receptor Interaction: Certain TIQs have been identified as dopamine receptor ligands, exhibiting either agonistic or antagonistic properties [, , , , , ].
  • Serotonin Transporter Inhibition: Some TIQ derivatives inhibit the reuptake of serotonin, leading to increased serotonin levels in the synapse [].
  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain TIQ hybrids have demonstrated potent inhibitory activity against EGFR, suggesting their potential as anticancer agents [].
Applications
  • Medicinal Chemistry: TIQs serve as crucial building blocks in the development of drugs for treating conditions like Parkinson's disease [, , , , ], pain [, ], and cancer [].
  • Chemical Biology: Due to their structural similarity to endogenous neurotransmitters, TIQs have found use as probes to study biological processes and signaling pathways [, , ].

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a tetrahydroisoquinoline derivative that has been investigated for its biological activity, particularly its ability to inhibit the uptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Research has shown a preference for the (4S)-enantiomer in exhibiting these effects. []

Relevance: This compound shares the core tetrahydroisoquinoline structure with 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key structural difference lies in the position and nature of the substituents. While 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a chlorine atom at the 7-position and a phenyl group at the 3-position, this compound has methoxy groups at the 6- and 7-positions and a phenyl group at the 4-position. Despite these differences, the shared tetrahydroisoquinoline core makes them structurally related. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3)

Compound Description: This novel synthetic isoquinoline analog exhibits promising analgesic and anti-inflammatory properties. In experimental models, it demonstrated a more pronounced anti-inflammatory effect than diclofenac sodium at certain doses. []

Relevance: This compound and 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belong to the same class of 1,2,3,4-tetrahydroisoquinoline derivatives. They share a similar core structure, with variations in the substituents attached to the isoquinoline ring. The presence of a chlorine atom in the 7-position and a phenyl group in the 3-position of 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride distinguishes it from the dimethylaminophenyl and dimethoxy substituents present in 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390)

Compound Description: SCH23390 is a well-established, highly selective D1 dopamine receptor antagonist. Recent research has revealed that SCH23390 also directly inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels. []

Relevance: Although SCH23390 belongs to the benzazepine class, it shares structural similarities with 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, particularly in the arrangement of the chlorine and phenyl substituents on the aromatic ring system. This structural similarity, especially within the context of potential interactions with dopamine receptors, makes SCH23390 a relevant related compound. []

N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This tetrahydroisoquinoline derivative has been the subject of stereochemical studies, particularly concerning the impact of protonation and solvent effects on its optical rotatory dispersion (ORD) spectrum. []

Relevance: The structural similarity between N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline and 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is evident in their shared tetrahydroisoquinoline core and the presence of a phenyl substituent. The differences in substituent positions and the presence of a chlorine atom in 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride distinguish these compounds. []

2-Phenyl-6-sulfonamido-7-chloro-1,2,3,4-tetrahydro-4-quinazolinone (M.G. 13054)

Compound Description: M.G. 13054 is a diuretic compound investigated for its absorption, metabolism, and excretion profile in dogs. Studies show rapid absorption and excretion with minimal plasma protein binding. []

Relevance: While not a direct structural analog, 2-Phenyl-6-sulfonamido-7-chloro-1,2,3,4-tetrahydro-4-quinazolinone shares a similar arrangement of chlorine and phenyl substituents on an aromatic ring system with 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. This similarity makes it relevant for comparative analysis within drug discovery efforts. []

(1R,3S)3-(1'-Adamantyl)-1-aminomethyl-3,4-dihydro-5,6- dihydroxy-1H-2-benzopyran hydrochloride (A-77636)

Compound Description: A-77636 functions as a selective D1 dopamine receptor agonist. It demonstrates efficacy in alleviating Parkinsonian symptoms in animal models. []

Relevance: Although belonging to a different chemical class, A-77636's activity as a D1 dopamine receptor agonist links it to research on compounds potentially interacting with dopamine receptors, similar to 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

(-)-(6aR)(12bR)-4,6,6a,7,8,12b-hexahydro-7-methyli ndolo (4,3-ab)-phenanthridine (CY 208-243)

Compound Description: CY 208-243 acts as a selective D1 dopamine receptor agonist, demonstrating potential for treating Parkinson's disease with a lower risk of inducing dyskinesia. []

Relevance: This compound's classification as a D1 dopamine receptor agonist makes it relevant to studies on compounds potentially interacting with dopamine receptors, just like 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

N-Nitroso-1,2,3,4-etrahydroisoquinolines

Compound Description: This class of compounds, including N-Nitroso-1,2,3,4-tetrahydroisoquinoline (5) and 2-Nitroso-3-phenyl-1,2,3,4-tetrahydroisoquinoline (15), has been studied for its reactivity in sodium hydrosulfite reduction reactions. []

Relevance: These compounds share the core tetrahydroisoquinoline structure with 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, highlighting the chemical versatility of this core structure in various synthetic transformations. The reactions of N-nitroso-1,2,3,4-etrahydroisoquinolines provide insights into the potential reactivity and chemical modifications applicable to related tetrahydroisoquinoline derivatives like 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

Racemic-trans-1-phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene (PAT-6)

Compound Description: PAT-6 is a sigma receptor agonist known for its potent stimulatory effect on dopamine synthesis in vitro. []

Relevance: While PAT-6 differs structurally from 7-Chloro-3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, its interaction with the sigma receptor system and its impact on dopamine synthesis makes it relevant in the broader context of compounds potentially influencing dopaminergic pathways. []

Properties

CAS Number

1384429-50-8

Product Name

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C15H15Cl2N

Molecular Weight

280.19

InChI

InChI=1S/C15H14ClN.ClH/c16-14-7-6-12-9-15(17-10-13(12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H

InChI Key

ADSHIQXWQRYQHL-UHFFFAOYSA-N

SMILES

C1C(NCC2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.